Fmoc-Phe(4-Me)-OH
Description
Evolution of Unnatural Amino Acids in Biomedical Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally occurring, genetically encoded protein building blocks. nih.gov Their integration into protein and peptide structures has become a significant area of focus in protein engineering and drug discovery. nih.govresearchgate.net The ability to incorporate UAAs with novel side chains provides a rational approach to designing proteins and enzymes with enhanced stability and new functionalities. nih.govresearchgate.net This has led to a wide array of applications, including the development of antibody-drug conjugates, probes for studying protein conformation and structure-activity relationships, peptide-based imaging agents, and antimicrobial peptides. nih.govresearchgate.net
The synthesis of UAAs can be achieved through both chemical and biological routes. nih.govresearchgate.net Chemical synthesis offers the flexibility to create a vast diversity of structures, while some UAAs are also found as secondary metabolites in organisms like bacteria and fungi. nih.gov The incorporation of these novel building blocks into peptides and proteins is a powerful tool for investigating fundamental biological processes such as signal transduction, protein trafficking, and protein-protein interactions. umk.pl For instance, UAAs containing fluorescent groups can be used to label proteins for in-vivo observation, and those with photoaffinity labels can trap transient protein interactions. umk.pl
Significance of Phenylalanine Modifications in Peptide Design
Phenylalanine's aromatic side chain plays a crucial role in protein structure through hydrophobic and π-π stacking interactions. Modifying this aromatic ring or the amino acid backbone allows for the creation of peptides with improved therapeutic properties. sigmaaldrich.com These modifications can enhance a peptide's in vivo stability, potency, oral absorption, tissue distribution, and selectivity for its biological target. sigmaaldrich.com
For example, the introduction of α,β-dihydrophenylalanine (ΔPhe) has been shown to constrain peptides into specific helical conformations and increase their resistance to enzymatic degradation. asm.org Other modifications, such as the incorporation of a boronic acid "handle" on the phenylalanine ring, enable late-stage functionalization of peptides, allowing for the attachment of various molecules to enhance their properties. chinesechemsoc.org Furthermore, altering the N-terminal modifying group of phenylalanine derivatives can influence their self-assembly into hydrogels, which have applications in drug delivery and tissue engineering. nih.gov
Overview of Fmoc-Protected Amino Acid Derivatives
Fmoc-protected amino acids are essential building blocks in modern peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino group of an amino acid, preventing unwanted side reactions during peptide chain elongation. americanpeptidesociety.orgaltabioscience.com
The Fmoc group is a base-labile protecting group, meaning it is stable under the acidic conditions often used for side-chain deprotection but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonality is a key advantage of the Fmoc strategy in peptide synthesis. iris-biotech.de The Fmoc group's removal generates a dibenzofulvene byproduct, which has strong UV absorbance, allowing for the real-time monitoring of the deprotection reaction. altabioscience.comwikipedia.org This feature is particularly useful for optimizing reaction times and ensuring complete deprotection before the next amino acid is added to the growing peptide chain. wikipedia.orgyoutube.com
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the way peptides are made by anchoring the growing peptide chain to an insoluble resin support. mtoz-biolabs.com This simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. mtoz-biolabs.comacs.org
The Fmoc/tBu (tert-butyl) strategy is the most widely used approach in modern SPPS. americanpeptidesociety.orgiris-biotech.de In this strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de The mild conditions used for Fmoc removal preserve the acid-labile side-chain protecting groups and the linker attaching the peptide to the resin. wikipedia.org This allows for the stepwise and efficient synthesis of long and complex peptides. americanpeptidesociety.org Recent advancements in SPPS, such as microwave-assisted synthesis and automated flow peptide synthesis, have further increased the speed and efficiency of this powerful technique. mtoz-biolabs.comacs.orgcem.com
Fmoc-Phe(4-Me)-OH: A Specific Modified Phenylalanine Derivative
This compound is a specific unnatural amino acid derivative that has found utility in peptide chemistry. It is characterized by the presence of a methyl group at the 4-position of the phenylalanine aromatic ring and an Fmoc protecting group on the α-amino group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427844 | |
| Record name | Fmoc-4-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199006-54-7 | |
| Record name | Fmoc-4-methyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization Methodologies for Fmoc Phe 4 Me Oh
Chemical Structure and Properties
Fmoc-Phe(4-Me)-OH is a white powder with the molecular formula C₂₅H₂₃NO₄ and a molecular weight of 401.46 g/mol . chemimpex.comiris-biotech.deadvancedchemtech.com The presence of the 4-methylphenyl side chain enhances the hydrophobic interactions of the resulting peptide. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
| Synonyms | Fmoc-L-Phe(4-Me)-OH, Fmoc-p-Me-L-Phe-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-methyl-L-phenylalanine | chemimpex.comiris-biotech.de |
| CAS Number | 199006-54-7 | chemimpex.comiris-biotech.descbt.com |
| Molecular Formula | C₂₅H₂₃NO₄ | chemimpex.comadvancedchemtech.comscbt.com |
| Molecular Weight | 401.46 g/mol | chemimpex.comadvancedchemtech.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 165 - 175 °C | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Optical Rotation | [a]20D = -31 ± 1 ° (C=1 in DMF) | chemimpex.com |
| Storage Temperature | 0 - 8 °C or -20°C | chemimpex.comiris-biotech.de |
Synthesis and Characterization
The synthesis of this compound, like other Fmoc-amino acids, generally involves the reaction of 4-methyl-L-phenylalanine with a fluorenylmethoxycarbonylating agent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. The product is then purified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) to determine its purity and Mass Spectrometry to confirm its molecular weight.
Role in Peptide Synthesis
As an Fmoc-protected amino acid, this compound serves as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.com The methyl group on the phenyl ring can influence the properties of the final peptide.
During SPPS, this compound is coupled to the free amino group of the growing peptide chain attached to the solid support. After the coupling reaction is complete, the Fmoc group is removed with a mild base, revealing a new amino group ready for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled.
The incorporation of the 4-methylphenylalanine residue can enhance the hydrophobicity of a peptide, which may influence its folding, stability, and interaction with biological targets. chemimpex.com This modification can be used to improve the stability and solubility of peptides, potentially leading to therapeutics with enhanced efficacy. chemimpex.com
Applications in Peptide and Protein Research
Peptide Synthesis and Engineering
Fmoc-Phe(4-Me)-OH is instrumental in the field of peptide synthesis and engineering, where the goal is to construct peptides with specific functions and improved therapeutic potential. The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for solid-phase peptide synthesis (SPPS), the most common method for chemically producing peptides. chemimpex.com
A significant challenge in the development of peptide-based therapeutics is their often-limited stability and solubility. The introduction of 4-methylphenylalanine can address these issues. The methyl group increases the hydrophobicity of the amino acid side chain, which can influence how the peptide folds and interacts with its environment. chemimpex.comcymitquimica.com This modification has been shown to improve the stability of peptides, potentially by protecting them from enzymatic degradation. chemimpex.comresearchgate.net Furthermore, the altered hydrophobicity can also impact solubility, a critical factor for both synthesis and biological availability. chemimpex.com
This compound is utilized in the creation of combinatorial peptide libraries, which are large collections of diverse peptides. chemimpex.comnih.gov These libraries are powerful tools for screening and identifying novel peptide-based drug candidates. chemimpex.com By including this compound as one of the building blocks, researchers can introduce structural diversity into the library, increasing the chances of discovering peptides with high affinity and specificity for a particular biological target. chemimpex.comsigmaaldrich.com This approach accelerates the initial stages of drug discovery. chemimpex.com
A major technical hurdle in solid-phase peptide synthesis (SPPS) is the aggregation of the growing peptide chains on the solid support. sigmaaldrich.comchempep.com This aggregation can hinder the chemical reactions required for peptide elongation, leading to low yields and impure products. chempep.comchempep.com To combat this, specialized building blocks called pseudoproline dipeptides have been developed. chempep.comwikipedia.org These include derivatives of phenylalanine such as Fmoc-Phe-Ser[ψ(Me,Me)Pro]-OH and Fmoc-Phe-Thr[ψ(Me,Me)Pro]-OH. myskinrecipes.comchemimpex.comsigmaaldrich.com
Pseudoproline dipeptides work by temporarily introducing a "kink" into the backbone of the peptide chain. chempep.compeptide.com This is achieved through the formation of a cyclic oxazolidine (B1195125) structure from a serine or threonine residue. chempep.combachem.com This kink disrupts the formation of inter-chain hydrogen bonds that are responsible for the formation of β-sheet structures, a primary cause of aggregation. chempep.comwikipedia.org The disruption of these secondary structures keeps the peptide chains more solvated and accessible for subsequent chemical reactions. chempep.comchempep.com This protective oxazolidine ring is stable during the synthesis cycles but is easily removed during the final cleavage step, regenerating the native peptide sequence. chempep.comsigmaaldrich.com
Overcoming Peptide Aggregation in SPPS using Pseudoproline Dipeptides (e.g., Fmoc-Phe-Ser[ψ(Me,Me)Pro]-OH, Fmoc-Phe-Thr[ψ(Me,Me)Pro]-OH)
Regeneration of Native Peptide Backbone after Cleavage
The strategic use of certain chemical groups allows for the cleavage of a peptide chain at a specific point, which can then be reformed, sometimes with a new component. This process is crucial for creating modified peptides. One method involves a reaction called native chemical ligation, which allows for the joining of two unprotected peptide fragments. ethz.ch This process can be initiated by the cleavage of a thioester, a functional group that can be incorporated into a peptide. ethz.ch This thioester can then react with a cysteine residue on another peptide fragment, forming a new, native peptide bond. ethz.ch
In a related process, researchers have observed an unexpected transamidation reaction in cysteine thioesters that leads to the cleavage of the peptide backbone. acs.org This reaction, which occurs at a pH of 8-10, involves a reversible acyl transfer from the thioester to an imide intermediate. acs.org This discovery opens up new possibilities for peptide manipulation and synthesis.
Introduction of Non-Proteinogenic Amino Acids for Functional Modulation
The incorporation of non-proteinogenic amino acids, which are not among the 20 standard amino acids, is a powerful tool for modifying the function of peptides. nih.gov this compound is one such non-canonical amino acid derivative that can be used to create peptidomimetics with enhanced properties. nih.govmedchemexpress.com These modifications can influence a peptide's structure, stability, and biological activity. nih.gov
For example, the introduction of N-methylated amino acids can alter the conformation of a peptide and increase its resistance to degradation by enzymes. nih.gov Similarly, the use of other non-standard amino acids can lead to the development of peptides with novel therapeutic properties, such as anti-cancer agents or components of drug delivery systems. chemimpex.comchemimpex.com
Structure-Activity Relationship (SAR) Studies of Peptides
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. By systematically modifying the structure of a peptide and observing the effects on its function, researchers can design more potent and selective drugs.
Modulation of Receptor Binding Affinity and Selectivity
The modification of peptides with this compound and similar derivatives can significantly impact their binding affinity and selectivity for specific receptors. For instance, in the study of opioid peptides, substituting the phenylalanine residue with modified versions has been a key strategy. nih.gov These modifications can convert agonist peptides into antagonists or partial agonists at certain receptors. nih.gov
Research on Leu-enkephalin, an endogenous opioid peptide, has shown that substitutions at the meta-position of the Phenylalanine at position 4 can lead to high-affinity ligands with varying levels of selectivity for delta and mu opioid receptors. researchgate.net Similarly, modifications to the C-terminal phenylalanine in other peptides have been shown to be well-tolerated, maintaining high binding affinity. acs.org
Influence on G-Protein Activity and Beta-Arrestin Recruitment
The activation of G-protein coupled receptors (GPCRs) can trigger two main signaling pathways: G-protein signaling and β-arrestin recruitment. mdpi.com Biased agonism, where a ligand preferentially activates one pathway over the other, is a desirable property in drug design as it may separate therapeutic effects from side effects. mdpi.comacs.org
The introduction of this compound and other modified amino acids can influence this signaling bias. For example, studies on opioid-neurotensin hybrid peptides have used various amino acid analogs to modulate G-protein signaling versus β-arrestin recruitment. acs.org In some cases, peptide analogs have been designed to be G-protein biased agonists, showing little to no β-arrestin recruitment. mdpi.com
Impact on Peptide Plasma Stability
A major challenge in the development of peptide-based drugs is their often-low stability in plasma due to enzymatic degradation. Incorporating modified amino acids like this compound can enhance a peptide's resistance to this degradation.
Studies on Leu-enkephalin analogs with substitutions at the Phe⁴ position have demonstrated improved peptide stability in rat plasma. researchgate.net Other strategies to enhance stability include N-to-C-terminal cyclization and scaffold grafting, which have been shown to improve stability in simulated gastric and intestinal fluids. nih.govacs.org
Site-Specific Modifications and Their Functional Consequences
The precise location of a modification within a peptide sequence is critical to its resulting function. Alanine (B10760859) scanning, where individual amino acids are replaced with alanine, is a common technique to identify key residues for receptor affinity and activity. researchgate.net
For example, in the kappa opioid receptor antagonist zyklophin, alanine substitution revealed that the Phenylalanine at position 4 is important for its receptor affinity. researchgate.net In other peptides, modifications at the C-terminus have been shown to be crucial for binding affinity. acs.org The use of building blocks like this compound allows for these precise, site-specific modifications, enabling the fine-tuning of a peptide's pharmacological profile. peptide.com
Table of Compounds
| Compound Name |
| This compound |
| Fmoc-4-methyl-L-phenylalanine |
| Leu-enkephalin |
| Zyklophin |
| Alanine |
| Cysteine |
| Phenylalanine |
Interactive Data Table: Peptide Modifications and Their Effects
| Peptide Analog | Modification | Receptor Target | Effect on Binding Affinity | Effect on Signaling | Effect on Stability | Reference |
| Leu-enkephalin analog | Meta-substitution at Phe⁴ | δOR and µOR | High affinity | Varied bias | Improved plasma stability | researchgate.net |
| Opioid-Neurotensin Hybrid | Aba-β-Ala segment modification | MOP and DOP | Modulated affinity | Modulated G protein vs. β-arrestin | Not specified | acs.org |
| H-Phe-Phe-NH₂ analog | C-terminal 3-phenylpyrrolidine | SP₁₋₇ binding site | High affinity | Not specified | Improved intrinsic clearance | acs.org |
| Zyklophin analog | Alanine substitution at Phe⁴ | KOR | Important for affinity | Not specified | Not specified | researchgate.net |
Protein Interaction and Structure-Function Relationship Studies
The chemical compound N-α-(9-Fluorenylmethyloxycarbonyl)-4-methyl-L-phenylalanine, commonly referred to as this compound, is a pivotal building block in the field of peptide chemistry, particularly for investigating protein interactions and understanding structure-function relationships. chemimpex.comchemimpex.com The defining feature of this unnatural amino acid is the methyl group positioned at the fourth position of the phenylalanine phenyl ring. This addition enhances the hydrophobicity of the amino acid side chain, a property that researchers leverage to probe and modulate the binding interfaces of proteins. chemimpex.com By strategically incorporating this compound into synthetic peptides, scientists can create sophisticated tools to dissect the intricacies of molecular recognition events, leading to the development of novel peptide-based therapeutics and diagnostics. chemimpex.comsigmaaldrich.com Its use allows for the fine-tuning of peptide stability and solubility, which are critical parameters for bioactive peptides. chemimpex.com
Probing Protein Conformational Changes
The site-specific incorporation of 4-methyl-phenylalanine (Phe(4-Me)) into peptide sequences serves as a subtle yet powerful method for probing conformational changes in target proteins upon binding. The methyl group introduces minimal steric bulk while increasing hydrophobicity, allowing for a detailed exploration of a protein's binding pocket topology and its response to ligand interaction. chemimpex.com
| Modified Amino Acid | Protein System | Research Focus | Key Finding |
|---|---|---|---|
| 4-Methyl-L-phenylalanine | HIV-1 gp120 / CD4-mimetic miniprotein | Probing the Phe43 hydrophobic cavity. nih.gov | Allows for systematic exploration of the binding pocket's tolerance for increased hydrophobicity to optimize inhibitor design. nih.gov |
| Trifluoromethyl-L-phenylalanine | Various enzymes | Use as a 19F NMR probe. nih.gov | Detects subtle, long-range protein conformational changes upon substrate or inhibitor binding. nih.gov |
| p-(4-Hydroxybenzoyl)phenylalanine | Substance P Receptor | Photoreactive cross-linking. nih.gov | Covalently labels the receptor upon photolysis to identify specific amino acids at the peptide-protein interface. nih.gov |
Investigations of Enzyme-Substrate Complexes
The incorporation of 4-methyl-phenylalanine via this compound into peptide substrates or inhibitors is a highly effective strategy for mapping the active sites of enzymes. The methyl group acts as a structural probe to explore hydrophobic sub-pockets within an enzyme's active site, influencing the peptide's binding affinity and orientation. chemimpex.com
This methodology has been applied in the study of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a therapeutic target for type 2 diabetes and obesity. acs.org Research in this area often involves the synthesis of peptide libraries containing mimics of phosphotyrosine (pTyr), the natural substrate of PTP1B, to identify potent and selective inhibitors. acs.org
Scientists have used peptide platforms, such as the tripeptide sequence Fmoc-Glu(OBn)-X-LNH₂, to screen for PTP1B inhibition, where "X" represents the amino acid being tested. acs.org A baseline inhibition was established with a control peptide where X was phenylalanine (Fmoc-Glu(OBn)-Phe-LNH₂), which exhibited an IC₅₀ value of 4.1 μM. acs.org By substituting phenylalanine with 4-methyl-phenylalanine at this position, researchers can systematically assess the impact of increased hydrophobicity on inhibitor potency. A resulting change in the IC₅₀ value provides direct insight into the steric and hydrophobic preferences of the substrate-binding channel, aiding in the rational design of more effective inhibitors. This approach is fundamental to building comprehensive structure-activity relationships (SAR) for enzyme inhibitors. acs.org
| Peptide Sequence | Amino Acid at Position X | Role in Study | Reported IC₅₀ vs. PTP1B (μM) |
|---|---|---|---|
| Fmoc-Glu(OBn)-X-LNH₂ | Phenylalanine (Phe) | Baseline Control Peptide acs.org | 4.1 acs.org |
| Fmoc-Glu(OBn)-X-LNH₂ | Various pTyr Mimics | Test Compounds acs.org | Variable acs.org |
| Fmoc-Glu(OBn)-X-LNH₂ | 4-Methyl-phenylalanine (Phe(4-Me)) | Hypothetical Probe for Hydrophobicity | Not Reported |
Design and Optimization of Therapeutic Agents
The incorporation of this compound into peptide sequences is a key strategy for medicinal chemists aiming to develop novel drugs with enhanced efficacy and favorable pharmacokinetic profiles. The presence of the 4-methylphenyl side chain enhances hydrophobic interactions, a feature that is particularly valuable in the design of bioactive peptides and pharmaceuticals. chemimpex.com This modification can lead to improved stability and solubility of the resulting peptides, facilitating the development of more effective therapeutics. chemimpex.com
Targeting Specific Receptors or Enzymes
The introduction of 4-methyl-phenylalanine into a peptide backbone can significantly influence its binding affinity and selectivity for specific biological targets, such as receptors and enzymes. The methyl group can provide additional hydrophobic interactions with the target protein's binding pocket, leading to a more potent and specific interaction.
One notable example is in the modulation of adhesion G protein-coupled receptors (ADGRs), which are implicated in a variety of physiological processes. nih.govmdpi.com In a study focused on the ADGRG2 receptor, researchers designed an optimized peptide agonist, VPM-15, by mutating a phenylalanine residue to 4-methyl-phenylalanine. This substitution resulted in a significant improvement in the peptide's binding affinity for the receptor. nih.gov Further research on ADGRG2 demonstrated that mutating the 4-methyl-phenylalanine residue to other amino acids, such as glutamic acid or aspartic acid, could convert the peptide from an agonist to an antagonist, highlighting the critical role of this modified amino acid in defining the nature of the ligand-receptor interaction. mdpi.com
The strategic use of methylated phenylalanine derivatives is also explored in the development of selective ligands for other receptor families, such as the melanocortin receptors. For instance, in the quest for selective melanocortin-4 receptor (MC4R) antagonists, which are involved in energy homeostasis, the addition of methyl groups to the side chains of aromatic amino acids like phenylalanine is a recognized strategy to explore the conformational space required for receptor interaction and to potentially generate new, favorable interactions with the receptor. acs.org
Furthermore, in the field of oncology, targeting protein-tyrosine phosphatases (PTPases) is a promising therapeutic strategy. Fragment-based screening approaches have been employed to identify small molecules that can bind to these enzymes. acs.org The development of libraries of peptide mimetics, which can include modified amino acids like 4-methyl-phenylalanine, allows for the exploration of structure-activity relationships and the design of potent and selective PTPase inhibitors. acs.orgnih.gov
Enhancing Bioactivity and Pharmacokinetic Properties of Peptide-Based Drugs
A significant challenge in the development of peptide-based drugs is their often-poor metabolic stability and rapid clearance from the body. The incorporation of non-natural amino acids like 4-methyl-phenylalanine is a widely used strategy to overcome these limitations. The methyl group can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and extending its half-life in circulation. biomolther.org
N-methylation of the peptide backbone, a related modification, is also known to improve the biological activity and stability of peptide drugs. biomolther.org For example, the cyclic peptide Cilengitide, which entered phase III clinical trials for treating glioblastoma, was derived from a lead compound through N-methylation to enhance its therapeutic properties. biomolther.org
Bioconjugation Strategies
This compound is a valuable tool in bioconjugation, the process of chemically linking a peptide to another molecule, such as a drug, an imaging agent, or a larger biomolecule. chemimpex.comchemimpex.comchemimpex.com This strategy is employed to create multifunctional therapeutic agents with improved properties.
Attachment of Biomolecules for Enhanced Drug Delivery
Peptides containing 4-methyl-phenylalanine can be conjugated to various biomolecules to create sophisticated drug delivery systems. For instance, they can be linked to cell-penetrating peptides (CPPs), which are short peptides capable of traversing cell membranes. google.com This approach can facilitate the intracellular delivery of therapeutic cargo that would otherwise be unable to enter cells. The chemical linkage between the peptide and the cargo can be achieved through various stable bonds, such as a thioether or a thiol-maleimide linkage. google.com
Furthermore, the conjugation of peptides to polymers, such as poly-α-L-glutamic acid, has been explored as a strategy to improve the solubility and delivery of hydrophobic drugs like camptothecin. mdpi.com The use of modified amino acids within the peptide linker can further refine the properties of the conjugate.
Hydrogels formed from the self-assembly of Fmoc-amino acid derivatives, including those based on phenylalanine, are also being investigated as vehicles for drug delivery. frontiersin.org The covalent linkage of the Fmoc group to the amino acid is crucial for the formation of these hydrogel networks, which can encapsulate and provide sustained release of therapeutic agents. frontiersin.org
Development of Targeted Therapies
Bioconjugation is a cornerstone of developing targeted therapies, which aim to deliver a therapeutic agent specifically to diseased cells or tissues while minimizing effects on healthy cells. Peptides containing 4-methyl-phenylalanine can be designed to bind with high affinity and selectivity to a specific cell surface receptor that is overexpressed on cancer cells. chemimpex.comchemimpex.com
Another application is in the development of photoaffinity labels for identifying the specific targets of bioactive peptides. rsc.orgnih.gov By incorporating a photoreactive amino acid analog, which can also be a modified phenylalanine derivative, into a peptide sequence, researchers can covalently crosslink the peptide to its receptor upon exposure to light. This enables the precise identification of the binding site and provides valuable insights for the design of more targeted drugs. rsc.orgnih.gov
Applications in Specific Therapeutic Areas
The versatile properties of this compound and the resulting peptides have led to their application in a range of therapeutic areas, including oncology, immunology, and neuroscience. chemimpex.com
In oncology , as previously mentioned, peptides containing 4-methyl-phenylalanine are being developed as targeting agents for the delivery of chemotherapy drugs and as inhibitors of key signaling pathways involved in cancer progression. chemimpex.comchemimpex.com Their enhanced stability and target-binding properties make them attractive candidates for novel anti-cancer therapies.
In immunology , peptide-based therapies are gaining traction. chemimpex.com For example, peptide agonists and antagonists of immune receptors, such as the TSLP receptor implicated in asthma, can be optimized by incorporating modified amino acids like 4-methyl-phenylalanine to modulate the immune response.
In the field of neuroscience , this compound is utilized in the study of neurotransmitter interactions and the development of treatments for neurological disorders. chemimpex.com For instance, analogs of neuropeptides are being investigated for their potential to treat conditions like traumatic brain injury and neurodegenerative diseases. newdrugapprovals.org The ability to fine-tune the properties of these peptide analogs through the inclusion of modified amino acids is crucial for their therapeutic development.
Furthermore, the targeting of G protein-coupled receptors (GPCRs) is a major focus of drug discovery across numerous therapeutic areas. biorxiv.orgcreative-peptides.com Peptide drugs that target GPCRs, such as GLP-1 receptor agonists for type 2 diabetes, have been highly successful. creative-peptides.com The optimization of these peptide ligands, including the incorporation of non-natural amino acids to improve stability and duration of action, is an ongoing area of research where this compound and similar derivatives play a significant role.
| Property | Description | Reference |
| Molecular Formula | C25H23NO4 | iris-biotech.de |
| Molecular Weight | 401.45 g/mol | iris-biotech.de |
| Appearance | White powder | chemimpex.com |
| Primary Application | Building block in solid-phase peptide synthesis | chemimpex.com |
| Application Area | Role of 4-Methyl-Phenylalanine Incorporation | Example Research Focus |
| Receptor Targeting | Enhances binding affinity and selectivity | ADGRG2 agonists/antagonists nih.govmdpi.com |
| Pharmacokinetics | Increases metabolic stability and modulates lipophilicity | Development of protease-resistant peptides biomolther.org |
| Bioconjugation | Serves as a component of targeting peptides in drug conjugates | Peptide-drug conjugates for targeted cancer therapy chemimpex.comchemimpex.com |
| Therapeutic Areas | Used in the development of drugs for various diseases | Oncology, immunology, neuroscience chemimpex.com |
Oncology Research
In oncology, peptide-based therapies are an area of growing interest due to their high specificity and potential for reduced side effects compared to traditional chemotherapy. The use of non-natural amino acids like this compound is a key strategy in developing novel anti-cancer peptides (ACPs). chemimpex.comnih.gov The incorporation of this building block allows for the creation of peptide analogs with modified properties.
The primary role of this compound in oncology research is as a building block in the combinatorial synthesis of peptide libraries. chemimpex.com These libraries, containing thousands of different peptide sequences, can be screened for high-affinity binding to specific cancer-related targets, such as cell surface receptors or proteins involved in signaling pathways that promote tumor growth. chemimpex.comnih.gov The enhanced hydrophobicity imparted by the 4-methylphenyl side chain can improve a peptide's ability to interact with and disrupt cancer cell membranes or modulate protein-protein interactions. chemimpex.com
While the principle is well-established, specific examples of ACPs in development that explicitly incorporate the this compound moiety are not extensively detailed in publicly available research. However, its use is implicit in the synthesis of peptide libraries aimed at discovering new therapeutic leads for cancer. chemimpex.com For instance, research into bioconjugates for targeting prostate-specific membrane antigen (PSMA) has utilized standard Fmoc-Phe-OH, and the use of the 4-methyl derivative represents a logical next step for modifying and optimizing such targeting peptides. beilstein-journals.org
Immunology Research
The modulation of the immune system with synthetic peptides is a promising therapeutic strategy. This compound is utilized in the synthesis of immunomodulatory peptides, where the goal is to fine-tune interactions between immune cells. chemimpex.com A key application is in modifying antigenic peptides to study and alter their interaction with T-cell receptors (TCRs), which is central to T-cell activation.
Detailed research has explored how substitutions in an antigenic peptide affect TCR binding. In one study, the native tyrosine residue at position 5 of the Tax peptide (an antigen associated with the human T-cell lymphotropic virus) was replaced with 4-methyl-phenylalanine. The binding affinity of this modified peptide to the A6 TCR was then measured and compared to the native peptide and other fluorinated variants. The results indicated that simply increasing hydrophobicity with the methyl group did not strengthen the interaction; in fact, it weakened the binding affinity compared to the native peptide. nih.gov This type of research is crucial for understanding the specific chemical interactions that govern immune recognition and for designing peptide vaccines or T-cell engaging therapies.
Table 1: Binding Affinity of Modified Tax Peptides to A6 T-Cell Receptor nih.gov
| Peptide Variant (at position 5) | KD (μM) |
|---|---|
| Native (Tyrosine) | 2.5 |
| 4-methyl-phenylalanine | 4.8 |
This table illustrates how specific modifications to an antigenic peptide, including the substitution with 4-methyl-phenylalanine, alter its binding affinity to a T-cell receptor. Data sourced from a study on modulating TCR binding. nih.gov
Neuroscience and Neurological Disorders
In neuroscience, this compound is a building block for creating novel peptides designed to interact with targets in the central nervous system (CNS). chemimpex.com The 4-methyl modification can be critical for improving a peptide's metabolic stability and its ability to cross the blood-brain barrier, two significant hurdles in the development of drugs for neurological disorders. chemimpex.com
Research in this area focuses on developing treatments for conditions like Alzheimer's disease. One approach involves creating bicyclic peptide ligands that can bind to the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). google.com This receptor is linked to neuroinflammation and the pathology of Alzheimer's. Patent literature describes the potential inclusion of 4-methyl-phenylalanine as a non-natural amino acid in the structure of these complex peptides to optimize their binding and therapeutic potential. google.com The use of this compound is essential for incorporating this specific residue during the solid-phase synthesis of such therapeutic candidates. chemimpex.com Furthermore, the compound is generally valuable for creating peptide libraries to screen for new drugs targeting various neurological receptors and enzymes. chemimpex.comchemimpex.com
Antimicrobial Peptide Development
The rise of antibiotic-resistant bacteria has spurred significant research into new antimicrobial agents, with antimicrobial peptides (AMPs) being a major focus. Modifying naturally occurring AMPs with non-canonical amino acids like 4-methyl-phenylalanine is a common strategy to enhance their potency and selectivity. This compound is the key reagent for incorporating this specific amino acid into synthetic AMPs.
One study focused on creating derivatives of the human cathelicidin (B612621) peptide LL-37 to improve its activity against ESKAPE pathogens (a group of highly resistant bacteria). nih.gov In this work, a peptide named 17mF-W was synthesized, where a phenylalanine at a key position was replaced with 4-methyl-phenylalanine. nih.gov The minimal inhibitory concentrations (MICs) of this peptide were determined and compared to other derivatives. The findings showed that while the 17mF-W variant was synthesized and tested, this specific substitution did not lead to a gain in activity compared to other analogs in the study, highlighting the subtle and often unpredictable effects of single amino acid substitutions on antimicrobial potency. nih.gov
Table 2: Antimicrobial Activity of LL-37-Derived Peptide "17mF-W" nih.gov
| Peptide | Sequence | Note |
|---|
This table provides the sequence information for a synthetic antimicrobial peptide where 4-methyl-phenylalanine was incorporated. Its activity was tested, but data indicated that substituting with 4-methyl-phenylalanine did not improve potency over other tested variants. nih.gov
Green Chemistry Principles in Fmoc Spps with Fmoc Phe 4 Me Oh
Sustainable Synthetic Methodologies
Sustainable methodologies in SPPS involving derivatives like Fmoc-Phe(4-Me)-OH focus on fundamentally redesigning the synthesis cycle to be more environmentally benign.
A primary target for greening SPPS is the reduction or replacement of hazardous solvents and reagents. researchgate.net Traditionally, solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are used extensively for coupling and washing steps. rsc.org These substances are facing increasing regulatory scrutiny due to their toxicity. nih.gov
Efforts to create a greener synthesis process include replacing the standard Fmoc deprotection agent, piperidine (B6355638), which is a regulated substance, with greener alternatives like 4-methylpiperidine (B120128) (4-MP). advancedchemtech.comtandfonline.com Studies have shown that a 20% solution of 4-MP is as effective as piperidine for Fmoc removal and is considered a more sustainable option. advancedchemtech.comtandfonline.com
The search for environmentally benign solvents is a key area of research in green SPPS. researchgate.net To be viable, a "green" solvent must effectively swell the resin support and dissolve the amino acid derivatives and reagents. nih.govrsc.org Propylene carbonate has been identified as a green polar aprotic solvent capable of replacing both DCM and DMF in SPPS protocols. researchgate.netrsc.org Other potential alternatives include aqueous-based systems, ethanol, and solvent mixtures designed to have favorable properties while reducing toxicity. advancedchemtech.comnih.gov For instance, a 4:1 mixture of water and the green solvent PolarClean has been used for aqueous Fmoc/tBu SPPS. nih.gov
The solubility of Fmoc-amino acids is a critical factor in the selection of new solvent systems. The table below illustrates the solubility of various protected amino acids in different green solvent candidates, a key consideration for ensuring efficient coupling reactions.
| Fmoc-Amino Acid | Solvent: 2-MeTHF | Solvent: CPME | Solvent: N-formylmorpholine (NFM) | Solvent: γ-valerolactone (GVL) |
| Fmoc-Ala-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Gly-OH | Insoluble | Insoluble | Soluble | Soluble |
| Fmoc-Leu-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Phe-OH | Soluble | Soluble | Soluble | Soluble |
| Fmoc-Val-OH | Partially Soluble | Partially Soluble | Soluble | Soluble |
| Data adapted from solubility screenings for green solvent alternatives. rsc.org |
Conventional SPPS generates substantial waste, with solvents used for washing steps accounting for 80-90% of the total. rsc.org A highly effective strategy for waste reduction is the implementation of "in situ Fmoc removal." rsc.orgpeptide.com This approach combines the coupling and deprotection steps without an intermediate washing phase. peptide.commendeley.com Once the coupling of an amino acid like this compound is complete, the deprotection agent (e.g., 4-MP) is added directly to the coupling cocktail. rsc.orgmendeley.com This method can reduce solvent consumption by as much as 75%. rsc.orgpeptide.com Further refinements, such as adding 1% OxymaPure to the washing solvent, can more efficiently remove residual base, allowing for a minimal number of washes. advancedchemtech.commendeley.com
| Synthesis Protocol | Number of Steps | Intermediate Washing | Solvent Savings |
| Classical Fmoc/tBu SPPS | 4 (Coupling, Wash, Deprotection, Wash) | Yes | Baseline |
| In Situ Fmoc Removal | 2-3 (Coupling/Deprotection, Wash) | No | Up to 75% |
| Comparison of classical and in situ Fmoc removal protocols for waste minimization. peptide.commendeley.com |
Process Optimization for Efficiency and Atom Economy
Beyond reducing waste, green chemistry principles also drive the optimization of synthesis to improve yields, purity, and atom economy, which is inherently poor in traditional SPPS. researchgate.net
The purity of the final peptide product is directly linked to the efficiency of each coupling and deprotection cycle. The use of high-purity reagents, including Fmoc-amino acids like this compound with purity ≥99%, is fundamental to minimizing side reactions and ensuring high-quality synthesis. kilobio.comnih.gov
Optimizing protocols can significantly impact yield. Strategies such as "double coupling," where the coupling step is repeated with fresh reagents, can help drive the reaction to completion, especially for sterically hindered amino acids. kilobio.com The choice of activation protocol is also critical; for example, using activators like HBTU with a base such as DIEA can ensure efficient activation of the Fmoc-amino acid before it is coupled to the resin-bound peptide. kilobio.com
Controlling these side reactions is a key aspect of process optimization. The "in situ" removal strategy helps mitigate some risks by altering the reaction environment. In this protocol, the deactivation of the active ester in the coupling cocktail by the added base is faster than the Fmoc removal itself, which helps prevent the double incorporation of an amino acid. rsc.orgpeptide.com Furthermore, careful selection of coupling reagents and additives can suppress side reactions. For instance, the addition of OxymaPure not only aids in washing but also acts as a coupling additive that can help maintain the integrity of the peptide chain. advancedchemtech.commendeley.com Monitoring the completion of reactions, often by UV absorbance of the cleaved Fmoc group, allows for real-time control over the synthesis process, ensuring each step is complete before proceeding to the next. altabioscience.com
Future Research Directions and Emerging Trends
Development of Novel Derivatives and Analogues
The creation of new peptide structures with tailored properties often relies on modifying existing amino acid building blocks or employing sophisticated protection strategies.
In solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount for achieving efficient and selective peptide chain elongation. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely employed for N-terminal protection due to its base lability, allowing for orthogonal deprotection from acid-labile side-chain protecting groups peptide.comnih.gov. Strategies involving orthogonal protecting groups, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde, are crucial for site-specific modifications, enabling the synthesis of branched or cyclic peptides sigmaaldrich.com. While these general protecting group strategies are well-established in Fmoc SPPS, specific research focusing on alternative protecting groups for the 4-methylphenylalanine moiety within Fmoc-Phe(4-Me)-OH itself is not prominently detailed in the available literature. The current focus remains on the established Fmoc strategy, utilizing various side-chain protecting groups for other amino acid residues to achieve desired peptide architectures nih.govacs.org. Future research could explore novel protecting groups for the 4-methylphenyl side chain that offer enhanced stability, unique cleavage conditions, or improved compatibility with specific synthetic challenges.
The development of peptide-based radiopharmaceuticals for diagnostic imaging, particularly in oncology, is a rapidly advancing field. Modified amino acids, such as fluorinated or methylated phenylalanines, are being investigated for their potential as PET (Positron Emission Tomography) tracers due to their ability to target specific receptors or transporters overexpressed in tumors thno.org. For instance, α-methyl-L-phenylalanine derivatives like [¹⁸F]FAMT and [¹⁸F]FIMP have shown promise as LAT1-specific amino acid tracers thno.org. While direct studies involving the incorporation of this compound into radiopharmaceuticals for imaging are not explicitly found in the provided search results, its structural similarity to these promising agents suggests potential. Future research could explore labeling strategies for this compound or peptides synthesized using it, aiming to develop new imaging agents that leverage the specific properties conferred by the 4-methylphenyl group for enhanced tumor targeting or pharmacokinetic profiles.
Advanced Methodologies in Peptide Synthesis
Innovations in peptide synthesis methodologies continue to enhance efficiency, yield, and purity, particularly for complex or challenging sequences.
Chemo-enzymatic peptide synthesis (CEPS) offers a complementary approach to traditional chemical synthesis by utilizing enzymes for peptide bond formation. This method is characterized by its mild reaction conditions, high stereoselectivity, and reduced need for complex protection/deprotection steps mdpi.comuva.nlsioc-journal.cn. While specific studies detailing the use of this compound in CEPS are not extensively documented in the provided literature, the general success of enzymatic peptide synthesis with protected amino acids, including Fmoc-phenylalanine, suggests a promising avenue for future research mdpi.com. Enzymes like thermolysin have been shown to catalyze the formation of peptide bonds involving phenylalanine derivatives mdpi.com. Investigating the compatibility and catalytic efficiency of various proteases or peptidases with this compound could reveal new, greener, and highly stereoselective synthetic pathways for peptides incorporating this modified amino acid.
Computational Chemistry and Modeling
Computational chemistry plays a vital role in understanding molecular behavior, predicting properties, and guiding experimental design in peptide chemistry. Molecular dynamics (MD) simulations and methods like COSMO-RS are increasingly employed to study the self-assembly, conformational dynamics, and solvent interactions of Fmoc-protected amino acids and peptide systems nih.govupc.edu. For this compound, computational modeling can provide critical insights into how the 4-methyl group influences:
Peptide Backbone Flexibility: MD simulations can compare the conformational landscape of peptides containing this compound versus standard phenylalanine or other modified residues .
Self-Assembly and Gelation: Understanding the role of π–π stacking interactions and hydrogen bonding in the self-assembly of Fmoc-amino acids can be enhanced through computational studies, potentially predicting gelation properties nih.govupc.edu.
Solvent Interactions and Solubility: Methods like COSMO-RS can predict how the hydrophobic 4-methyl group affects the compound's solubility and interactions with various solvents used in synthesis .
Biological Target Interactions: Computational modeling can aid in predicting how peptides incorporating this compound might interact with biological targets, informing the design of peptidomimetics or therapeutic agents.
These computational approaches are invaluable for rationalizing experimental observations and directing the synthesis of novel derivatives with optimized properties.
Data Summary
Design of Peptides with Enhanced Bioactivity
The strategic incorporation of this compound into peptide sequences is a powerful strategy for enhancing bioactivity, stability, and pharmacokinetic properties. The para-methyl substitution on phenylalanine offers a means to modulate key characteristics that influence a peptide's therapeutic potential.
Modulation of Lipophilicity and Hydrophobicity: The methyl group significantly increases the lipophilicity of the phenylalanine side chain nih.gov. This can lead to improved membrane permeability, enhanced binding to hydrophobic pockets in target proteins, and potentially increased oral bioavailability or blood-brain barrier (BBB) penetration mdpi.comresearchgate.netnews-medical.net. For instance, studies on amyloid peptide aggregation show that para-substituted phenylalanines, including p-methylphenylalanine, alter nanostructure formation compared to the parent peptide, suggesting a significant impact on intermolecular interactions nih.gov.
Enhanced Stability and Resistance to Degradation: While not explicitly detailed for this compound in the provided search results, modifications to amino acid side chains can influence a peptide's susceptibility to enzymatic degradation. The altered steric and electronic profile of 4-methylphenylalanine might confer increased resistance to proteases, thereby prolonging the peptide's half-life in vivo news-medical.netbiochempeg.commdpi.com. Research on N-methylated amino acids, which also alter side-chain properties, demonstrates their utility in creating more stable and brain-penetrant peptides researchgate.netacs.org.
Translational Research Potential
The translation of peptide research from the laboratory bench to clinical application is a critical goal in drug development. Peptides incorporating modified amino acids like this compound are increasingly being explored for their therapeutic potential, offering advantages in specificity, efficacy, and delivery.
Development of Clinical Candidates from Peptide Research
Peptides modified with amino acids such as 4-methylphenylalanine are being investigated for a range of therapeutic applications, from cancer therapy to pain management. The ability to fine-tune peptide properties through such modifications makes them attractive candidates for drug development pipelines.
Targeting Protein-Protein Interactions (PPIs) in Cancer: Peptide-based inhibitors are emerging as a powerful tool for disrupting PPIs that drive cancer progression mdpi.comnih.govresearchgate.net. While specific clinical candidates incorporating this compound are not explicitly detailed in the provided search results, the general strategy of using modified phenylalanine residues to enhance peptide affinity, stability, and tumor targeting is a key area of research mdpi.comdiva-portal.orgnih.govnews-medical.netmdpi.comnih.gov. The increased lipophilicity and altered steric profile conferred by the 4-methyl group could be leveraged to improve the pharmacokinetics and pharmacodynamics of peptide-based cancer therapeutics.
Neurological Disorders and Blood-Brain Barrier (BBB) Penetration: The development of peptides that can effectively cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. Modifications like N-methylation and the incorporation of specific amino acid side chains, such as N-methylphenylalanine, have shown promise in creating BBB-penetrating peptides that can act as drug shuttles researchgate.netacs.org. While this compound is not a direct N-methylated derivative, its increased lipophilicity suggests potential utility in strategies aimed at improving BBB penetration for CNS-targeted peptide therapeutics.
Analgesic and Receptor-Targeting Peptides: Research into opioid receptor agonists has demonstrated that modifications to phenylalanine residues, including para-substitution with methyl groups, can significantly enhance receptor affinity and antinociceptive activity nih.gov. These findings highlight the potential for peptides incorporating this compound to be developed into novel analgesic agents. The ability to rationally design peptides with specific receptor interactions is a key driver in the translational research of peptide therapeutics nih.govnih.govmdpi.comfrontiersin.org.
Compound List
this compound (Nα-Fmoc-4-methyl-L-phenylalanine)
Fmoc-Phe-OH
Fmoc-D-Phe(4-Cl)-OH
Fmoc-β-HoPhe(4-Me)-OH
Fmoc-N-Me-Phe(4-COOtBu)-OH
4-methylphenylalanine (4-Me-Phe)
para-methylphenylalanine
Phenylalanine
D-phenylalanine
Endomorphin-2
Gramicidin S (GS)
Teixobactin
Substance P 1-7 (SP1-7)
Kahalaides
GLP-1 (Glucagon-like peptide-1)
Biphalin
Dermorphin
Beta-casomorphin
Clovibactin
Agelena koreana peptide (Ak-N' and Ak-N'm)
Q & A
Q. What are the key physicochemical properties of Fmoc-Phe(4-Me)-OH critical for peptide synthesis?
Answer: this compound exhibits specific properties that influence its handling and reactivity in solid-phase peptide synthesis (SPPS):
- Solubility : Highly soluble in dimethylformamide (DMF), a common solvent for SPPS, but insoluble in water or ether .
- Thermal Stability : Melting point ranges from 169.0–173.0°C, indicating stability under typical synthesis temperatures .
- Optical Activity : Specific rotation [α]D = -31° (c=1, DMF), critical for maintaining stereochemical integrity during coupling .
- LogP (4.92) : Reflects hydrophobicity, which impacts resin loading and purification .
Q. How is this compound characterized to confirm purity and structural integrity?
Answer: Standard analytical methods include:
- HPLC : Assess purity (>98% by TLC or HPLC) using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (401.45 g/mol) via ESI-HRMS or MALDI-TOF .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies methyl substitution at the phenyl ring and Fmoc-protection .
Advanced Research Questions
Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Answer: The 4-methyl group introduces steric hindrance, requiring tailored approaches:
Q. How does the 4-methyl substituent influence peptide secondary structure and aggregation?
Answer: The methyl group alters π-π interactions and hydrophobic packing:
Q. How can solubility challenges of this compound in non-polar solvents be mitigated during SPPS?
Answer:
Q. How to address discrepancies in reported optical rotations or melting points?
Answer: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
